molecular formula C19H14ClN5O2 B2497830 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 852440-71-2

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

Cat. No.: B2497830
CAS No.: 852440-71-2
M. Wt: 379.8
InChI Key: SHUDORYQTDVMAH-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial effects .

Mechanism of Action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a potential target for cancer treatment .

Mode of Action

These compounds typically inhibit their target enzymes, preventing them from performing their normal functions . For instance, if CDK2 is indeed the target, the compound would inhibit CDK2’s kinase activity, disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific target. If we consider CDK2 as the target, the compound would affect the cell cycle regulation pathway. By inhibiting CDK2, the compound could prevent the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .

Pharmacokinetics

Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to have suitable pharmacokinetic properties, with a clogp value less than 4 and molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. If the compound acts as an inhibitor of CDK2, it could lead to cell cycle arrest, preventing cell proliferation and potentially leading to cell death . This could be particularly beneficial in the context of cancer treatment, where inhibiting the proliferation of cancer cells is a key therapeutic goal .

Biochemical Analysis

Biochemical Properties

The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide has been found to interact with a range of biomolecules. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction suggests that the compound may have a role in regulating cell cycle progression .

Cellular Effects

In cellular contexts, 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide has been shown to exert significant effects on cell function. It has been found to inhibit the growth of several cell lines, suggesting potential cytotoxic activities

Molecular Mechanism

At the molecular level, 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide exerts its effects through a variety of mechanisms. As mentioned, it has been identified as a potential inhibitor of CDK2 . This suggests that it may bind to the active site of this enzyme, inhibiting its activity and thereby influencing cell cycle progression .

Preparation Methods

The synthesis of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide typically involves multi-step reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include various substituted derivatives that retain the core pyrazolo[3,4-d]pyrimidine structure .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUDORYQTDVMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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